![molecular formula C10H12FNSi B12957177 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine](/img/structure/B12957177.png)
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNSi. This compound is notable for its unique structural features, which include a fluorine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring. These features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine typically involves the introduction of the fluorine atom and the trimethylsilyl-ethynyl group onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with trimethylsilylacetylene in the presence of a suitable catalyst, such as a palladium complex. The reaction conditions often include an inert atmosphere, elevated temperatures, and the use of a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Synthetic Intermediate
Building Block in Organic Synthesis
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it can be utilized in the synthesis of pyridine-based liquid crystals, which are important for developing advanced materials with specific optical properties .
Reactivity and Functionalization
The trimethylsilyl group enhances the reactivity of the ethynyl moiety, making it suitable for further functionalization. This characteristic is beneficial in synthesizing complex molecules that require precise modifications at specific sites .
Material Science
Liquid Crystals
In material science, compounds like this compound are being explored for their potential use in liquid crystal displays (LCDs). The incorporation of such pyridine derivatives into liquid crystal formulations can improve thermal stability and optical performance, making them suitable for high-performance electronic devices .
Data Summary Table
Case Studies
- Anticancer Research : A study demonstrated that this compound effectively suppressed p-ERK levels in human cutaneous neurofibroma explants at concentrations as low as 500 nM, indicating its potential as a therapeutic agent for MEK-mediated disorders .
- Synthetic Applications : The compound has been utilized in the synthesis of novel pyridine-based liquid crystals, showcasing its utility in developing advanced materials with specific optical properties that are crucial for electronic applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and the trimethylsilyl-ethynyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine: This compound has a similar structure but with an additional pyrrolidinyl group, which can alter its chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group instead of the trimethylsilyl-ethynyl group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, typically involving multi-step organic reactions. The synthesis often includes the introduction of the trimethylsilyl (TMS) ethynyl group to the pyridine ring, which modifies its electronic properties and enhances its interaction with biological targets.
Synthesis Overview:
- Starting Materials : Pyridine derivatives and reagents for ethynylation.
- Reagents : Commonly used reagents include palladium catalysts for cross-coupling reactions and bases such as sodium hydride.
- Steps :
- Formation of the ethynyl group via Sonogashira coupling.
- Introduction of the fluorine atom through electrophilic fluorination.
Antiviral Properties
Research indicates that fluorinated compounds, including this compound, exhibit significant antiviral activity. Fluorine substitution can enhance binding affinity to viral polymerases, making these compounds promising candidates for antiviral drug development. For instance, fluorinated nucleosides have demonstrated efficacy against various viral infections by targeting key enzymes involved in viral replication .
Anticancer Activity
Fluorinated pyridine derivatives are being investigated for their potential as anticancer agents. They may act by inhibiting specific kinases involved in cancer cell proliferation. In a study focusing on structure-activity relationships (SAR), modifications to the pyridine ring have been shown to influence potency against cancer cell lines .
Binding Affinity Studies
Binding studies using fluorescence polarization assays have shown that compounds similar to this compound can effectively bind to critical proteins involved in apoptosis and cell cycle regulation, such as Bcl-2 and CDK proteins. For example, derivatives with similar structural motifs demonstrated varying affinities, with some exhibiting subnanomolar binding constants .
Case Studies
- CDK Inhibitors : A series of pyridine-based compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The introduction of a trimethylsilyl group significantly improved selectivity and potency against CDK2 compared to other kinases, highlighting the importance of structural modifications in enhancing biological activity .
- Fluorinated Nucleosides : Research on fluorinated nucleosides has shown that the incorporation of fluorine enhances metabolic stability and improves binding interactions with viral polymerases. These findings suggest that similar modifications in pyridine derivatives could lead to new antiviral agents .
Data Tables
Properties
Molecular Formula |
C10H12FNSi |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
InChI Key |
FHQBTHYOZIYDKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)F |
Origin of Product |
United States |
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